2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is a fluorinated aromatic amide. This compound is notable for its incorporation of both fluorine and trifluoromethyl groups, which are known to impart unique chemical and physical properties. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide typically involves the following steps:
Formation of Acid Chloride: The starting material, benzoic acid, is reacted with trifluoroacetic acid to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with an appropriate amine in the presence of a base to yield this compound.
Chemical Reactions Analysis
2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Scientific Research Applications
2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide has several scientific research applications:
Pharmaceutical Research: The compound is used in the development of new drugs due to its unique chemical properties.
Material Science: It is utilized in the synthesis of advanced materials with specific properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of various complex molecules.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target .
Comparison with Similar Compounds
2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
2-Fluoro-5-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group but differs in its functional group, being a carboxylic acid instead of an amide.
2-Fluoro-5-(trifluoromethyl)aniline: This compound has an amine group instead of an amide group, leading to different chemical properties and applications
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity due to the presence of both fluorine and trifluoromethyl groups.
Properties
IUPAC Name |
2-fluoro-3-methyl-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO/c1-4-2-5(9(11,12)13)3-6(7(4)10)8(14)15/h2-3H,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGBIWOTKLAKHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.